7,10-Dioxatetradecanoic acid

Description

However, multiple references to structurally similar compounds—such as 7,10-Hexadecadienoic acid (16 carbons, double bonds at positions 7 and 10) and 7,10-Octadecadienoic acid (18 carbons, double bonds at positions 7 and 10)—are present. For this analysis, we focus on 7,10-Hexadecadienoic acid (C16:2Δ7,10), a polyunsaturated fatty acid (PUFA) highlighted in the evidence, and compare it with analogous compounds.

Properties

Molecular Formula |

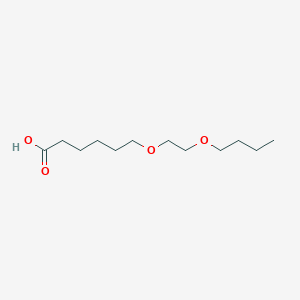

C12H24O4 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

6-(2-butoxyethoxy)hexanoic acid |

InChI |

InChI=1S/C12H24O4/c1-2-3-8-15-10-11-16-9-6-4-5-7-12(13)14/h2-11H2,1H3,(H,13,14) |

InChI Key |

JTAKPYIXRIMGCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical properties of 7,10-Hexadecadienoic acid and related compounds:

Key Observations:

- Chain Length and Unsaturation: 7,10-Hexadecadienoic acid (C16:2) is distinguished by its shorter chain and two double bonds compared to 7,10-Octadecadienoic acid (C18:2). Longer chains (e.g., C18) may enhance membrane fluidity in biological systems, while triple bonds (e.g., in pentadecadiynoic acid) increase chemical reactivity .

- Natural Abundance: 7,10-Hexadecadienoic acid is the most abundant omega-6 fatty acid (44.37%) in certain seed oils, whereas its omega-3 counterpart (7,10,13-Hexadecatrienoic acid) is less prevalent (9.93%) .

Q & A

Basic Research Questions

Q. How can 7,10-Dioxatetradecanoic acid be reliably detected and quantified in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a validated approach for detecting unsaturated fatty acids like 7,10-hexadecadienoic acid in plasma. This method allows for differentiation between free and esterified forms, critical for studying metabolic disorders such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. Sample preparation should include lipid extraction and derivatization to enhance volatility .

- Key Considerations : Calibration with deuterated internal standards (e.g., d3-dodecanoic acid) improves accuracy in trace-level quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use protective equipment (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood or glovebox when synthesizing or handling derivatives that may release volatile toxic byproducts. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What are the primary natural sources of this compound, and how can they be isolated?

- Methodological Answer : This compound occurs in plant fatty acid profiles, such as in Sesamum indicum seeds. Isolation involves Soxhlet extraction using non-polar solvents (e.g., hexane), followed by urea complexation or silver-ion chromatography to separate unsaturated isomers. Confirm purity via HPLC with UV/Vis or MS detection .

Advanced Research Questions

Q. How do synthetic routes for this compound compare in yield and stereochemical control?

- Methodological Answer : Chemical synthesis via Wittig olefination or enzymatic hydroxylation of hexadecanoic acid precursors offers varying efficiency. For example, microbial hydroxylation using engineered Candida tropicalis can achieve regioselectivity (>80% yield) but requires optimization of fermentation conditions (e.g., pH, aeration) .

- Data Contradiction : Discrepancies in reported yields (e.g., 60–90%) may arise from differences in catalyst purity or reaction scale-up protocols .

Q. What analytical challenges arise in distinguishing endogenous this compound from exogenous contaminants in metabolic studies?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or deuterated analogs) to track endogenous synthesis pathways. Cross-validate findings with cell culture models lacking dietary input. Contradictions in plasma concentration data (e.g., 0.09–0.55 weight-%) may reflect inter-species variability or sample preparation artifacts .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Standardize experimental conditions (e.g., cell lines, dosage units) and validate assays using orthogonal methods (e.g., LC-MS/MS vs. ELISA). For instance, discrepancies in anti-inflammatory activity may stem from impurity profiles or solvent effects (e.g., DMSO vs. ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.